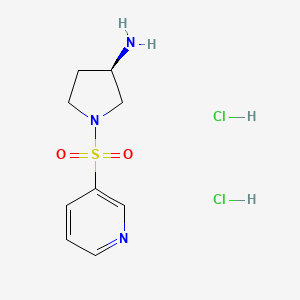
1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride, also known as N,N-dimethyl-2-aminocyclohexanone hydrochloride (DACH), is a cyclic amine compound commonly used as a reagent in organic synthesis. It is a colorless, crystalline solid that is soluble in water and organic solvents. DACH has a wide range of applications in the laboratory, including in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
DACH is a colorless, crystalline solid that is soluble in water and organic solvents. It acts as a nucleophile, reacting with electrophiles to form new bonds. This reaction is known as nucleophilic substitution, and is the basis for many of the reactions involving DACH.
Biochemical and Physiological Effects
DACH is not known to have any direct physiological effects, as it is not absorbed by the body. However, it can be used as a reagent in the synthesis of a number of pharmaceuticals and agrochemicals that have physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DACH in laboratory experiments is its wide range of applications. It is a versatile reagent that can be used in the synthesis of a number of different compounds. However, it is important to note that DACH is a hazardous material and should be handled with care.
Zukünftige Richtungen
In the future, DACH may be used in the synthesis of a wider range of compounds, such as peptides and proteins. Additionally, it may be used in the development of new pharmaceuticals, agrochemicals, and fine chemicals. It may also be used in the development of new catalysts, which could lead to more efficient and cost-effective synthetic pathways. Finally, DACH may be used to develop new materials, such as polymers and nanomaterials.
Synthesemethoden
DACH is typically synthesized via a two-step process, beginning with the reaction of cyclohexanone with 2-aminoethanol. This reaction produces a cyclic amine, which is then reacted with hydrochloric acid to form the desired product, DACH hydrochloride.
Wissenschaftliche Forschungsanwendungen
DACH is widely used as a reagent in organic synthesis, and has been used in the synthesis of a number of pharmaceuticals and agrochemicals, including the antimalarial drug artemisinin, the anti-cancer drug paclitaxel, and the herbicide paraquat. DACH has also been used in the synthesis of a number of fine chemicals, such as dyes, surfactants, and polymers.
Eigenschaften
IUPAC Name |
1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-11(2,3)10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBEBWGNVBGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)